molecular formula C20H19ClN2O3 B5913586 N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913586
M. Wt: 370.8 g/mol
InChI Key: GNAWYHMYEFSJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. This compound is known to have potential therapeutic applications and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of DNA gyrase, an enzyme that is essential for DNA replication in bacteria. The compound binds to the ATP-binding site of DNA gyrase and prevents the enzyme from functioning properly. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its broad spectrum of activity against different bacterial strains. However, one of the limitations is that the compound may exhibit cytotoxicity at higher concentrations, which can be a concern for in vivo studies.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to investigate the compound's mechanism of action and its effects on different cellular pathways.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain the desired compound.

Scientific Research Applications

N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antibacterial, antitumor, and antiviral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-2-11-23-16-10-6-4-8-14(16)18(24)17(20(23)26)19(25)22-12-13-7-3-5-9-15(13)21/h3-10,24H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAWYHMYEFSJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

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